Disodium (Z)-4-(9-octadecenylamino)-4-oxo-2-sulphonatobutyrate
Description
Disodium (Z)-4-(9-octadecenylamino)-4-oxo-2-sulphonatobutyrate is a sulfonated organic compound characterized by a disodium salt structure. Its molecular formula is C₂₂H₃₉NNa₂O₆S, featuring a long-chain (Z)-9-octadecenylamino group attached to a butyrate backbone with a sulfonate substituent at the 2-position . The compound is registered under CAS 70904-60-8 and EC 261-222-3, with structural isomerism noted in some sources (e.g., sulfonate at position 2 or 3, as in CAS 54914-37-3) . Its Z-configuration indicates a cis-orientation of the double bond in the octadecenyl chain, which may influence molecular packing and surfactant properties. Regulatory filings under REACH (e.g., registration date 15/05/2013) suggest industrial relevance, though specific applications remain unspecified in the evidence .
Properties
CAS No. |
70904-60-8 |
|---|---|
Molecular Formula |
C22H39NNa2O6S |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
disodium;4-[[(Z)-octadec-9-enyl]amino]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C22H41NO6S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-21(24)19-20(22(25)26)30(27,28)29;;/h9-10,20H,2-8,11-19H2,1H3,(H,23,24)(H,25,26)(H,27,28,29);;/q;2*+1/p-2/b10-9-;; |
InChI Key |
PLHAFYWVSVUQCQ-XXAVUKJNSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of disodium (Z)-4-(9-octadecenylamino)-4-oxo-2-sulphonatobutyrate involves several steps. One common synthetic route includes the reaction of oleic acid with monoethanolamine to form oleamido monoethanolamide. This intermediate is then reacted with maleic anhydride to produce the sulfosuccinate ester. Finally, the ester is neutralized with sodium hydroxide to yield the disodium salt .
Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include specific temperatures, pressures, and catalysts to optimize the synthesis process .
Chemical Reactions Analysis
Disodium (Z)-4-(9-octadecenylamino)-4-oxo-2-sulphonatobutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
Disodium (Z)-4-(9-octadecenylamino)-4-oxo-2-sulphonatobutyrate has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifying agent due to its amphiphilic nature . In biology and medicine, it is studied for its potential therapeutic effects, including its role in drug delivery systems and its ability to enhance the solubility of hydrophobic drugs .
In the industrial sector, this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its mildness and ability to create stable emulsions . It is also used in the production of detergents and cleaning agents .
Mechanism of Action
The mechanism of action of disodium (Z)-4-(9-octadecenylamino)-4-oxo-2-sulphonatobutyrate involves its interaction with molecular targets and pathways in biological systems. It acts as a surfactant by reducing the surface tension of aqueous solutions, which enhances the solubility and dispersion of hydrophobic compounds .
In drug delivery systems, it can form micelles or vesicles that encapsulate hydrophobic drugs, improving their bioavailability and stability . The compound’s amphiphilic nature allows it to interact with cell membranes, facilitating the transport of drugs across biological barriers .
Comparison with Similar Compounds
Disodium (sulphonatothio)acetate (CAS 29419-39-4)
This compound features a simpler structure with a sulfonatothio (–SO₃⁻–S–) group and molecular formula C₂H₂Na₂O₃S₂.
Disodium 6-hydroxy-5-[(2-methoxy-4-sulphonato-m-tolyl)azo]naphthalene-2-sulphonate (EC 220-491-7)
A diazo-containing sulfonate with a naphthalene backbone, this compound is structurally distinct but shares disodium sulfonate functionality.
Functional Analogues with Modified Substituents
Disodium (Z)-4-[2-[(2-hydroxyethyl)(1-oxooctadec-9-enyl)amino]... (CAS 85480-92-8)
This analogue replaces the octadecenylamino group with a hydroxyethyl and 1-oxooctadec-9-enyl moiety.
Research Findings and Implications
Surfactant Performance : The long hydrophobic octadecenyl chain in the target compound likely enhances micelle formation compared to shorter-chain analogues (e.g., sulphonatothio acetate), making it more effective in emulsification .
Regulatory Status : Registration under REACH (2013) indicates compliance with EU safety standards, while older analogues (e.g., CAS 29419-39-4, registered in 2010) may lack updated toxicity assessments .
Isomerism Effects : The ambiguous sulfonate position in CAS 54914-37-3 could lead to batch variability in industrial applications, necessitating precise synthesis protocols .
Biological Activity
Disodium (Z)-4-(9-octadecenylamino)-4-oxo-2-sulphonatobutyrate, commonly referred to as a sulfonated amino acid derivative, has garnered attention for its potential biological activities, particularly in the context of cancer research and cellular signaling pathways. This compound is characterized by its unique molecular structure, which includes a long-chain fatty acid component that may influence its interaction with biological membranes.
- Molecular Formula : C22H39NNa2O6S
- Molecular Weight : 491.59 g/mol
- CAS Number : 59219-57-7
- EINECS Number : 261-664-7
Biological Activity
The biological activity of this compound is primarily linked to its role as an inhibitor of phospholipase D (PLD), an enzyme involved in lipid signaling pathways. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, a key lipid second messenger involved in various cellular processes, including cell proliferation, migration, and survival.
- Inhibition of Phospholipase D : Research indicates that this compound selectively inhibits PLD enzymatic activity, leading to increased apoptosis in cancer cells and reduced invasion and metastasis. The inhibition of PLD is particularly significant in cancer biology, where altered lipid signaling contributes to tumor progression .
- Impact on Cancer Cells : Studies have shown that inhibition of PLD can result in decreased cancer cell invasiveness and metastasis. This suggests that this compound may serve as a potential therapeutic agent in cancer treatment by targeting specific signaling pathways .
Study 1: Isoform Selectivity and Cancer Treatment
A pivotal study focused on the development of isoform-selective PLD inhibitors highlighted the potential of compounds like this compound in enhancing cancer treatment strategies. The study reported that selective inhibition of PLD2 led to significant reductions in cancer cell viability and enhanced apoptosis rates .
Study 2: Lipid Signaling and Cellular Functions
Another research effort explored the broader implications of lipid signaling mediated by PLD. The findings suggested that compounds inhibiting this pathway could alter cellular functions such as migration and proliferation, which are critical in cancer metastasis. This positions this compound as a promising candidate for further investigation in therapeutic applications .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
